molecular formula C19H20N2O2S B5168142 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide

Cat. No. B5168142
M. Wt: 340.4 g/mol
InChI Key: FYMKJXIUOQGUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide, also known as TAK-659, is a small molecule inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, making it an important target for the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to activation of various signaling pathways. Inhibition of BTK by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide blocks this signaling cascade, resulting in decreased proliferation and survival of malignant B cells.
Biochemical and Physiological Effects
In addition to its effects on B-cell signaling, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide has also been shown to have anti-inflammatory effects. BTK is involved in the signaling pathways of various immune cells, including macrophages and dendritic cells. Inhibition of BTK by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide can therefore lead to decreased production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide has several advantages as a research tool. It is a highly specific inhibitor of BTK, with minimal off-target effects. It also has good pharmacokinetic properties, allowing for easy administration in preclinical models. However, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide has not yet been extensively studied in humans, and its safety and efficacy in clinical trials are still being evaluated.

Future Directions

There are several potential future directions for research on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide. One area of interest is the use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide in combination with other targeted therapies, such as venetoclax or ibrutinib, to improve treatment outcomes in B-cell malignancies. Another area of interest is the development of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide analogs with improved pharmacokinetic properties and efficacy. Finally, the anti-inflammatory effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide could also be explored in other disease contexts, such as autoimmune disorders.

Synthesis Methods

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide involves the reaction of 2-phenoxybutan-1-amine with 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid chloride in the presence of a base. The resulting intermediate is then treated with 4-tert-butyl-2,6-dimethylphenol to yield N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide in high yield and purity.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-phenoxybutanamide has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of malignant B cells.

properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-16(23-13-8-4-3-5-9-13)18(22)21-19-15(12-20)14-10-6-7-11-17(14)24-19/h3-5,8-9,16H,2,6-7,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMKJXIUOQGUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.